

# preparing CDK2-IN-3 stock solution and working concentrations

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## Compound of Interest

Compound Name: CDK2-IN-3

Cat. No.: B045639

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## Application Notes and Protocols for CDK2-IN-3

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a critical serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a pivotal role in regulating the G1/S phase transition of the cell cycle.[1] Its dysregulation is a frequent occurrence in various human cancers, making it a significant target for therapeutic intervention. **CDK2-IN-3** is a potent and selective small molecule inhibitor of CDK2, which acts by competing with ATP for the kinase's binding site.[2] [3] This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells dependent on CDK2 activity. These application notes provide detailed protocols for the preparation of stock and working solutions of **CDK2-IN-3** for use in both biochemical and cell-based assays.

### Quantitative Data for CDK2-IN-3

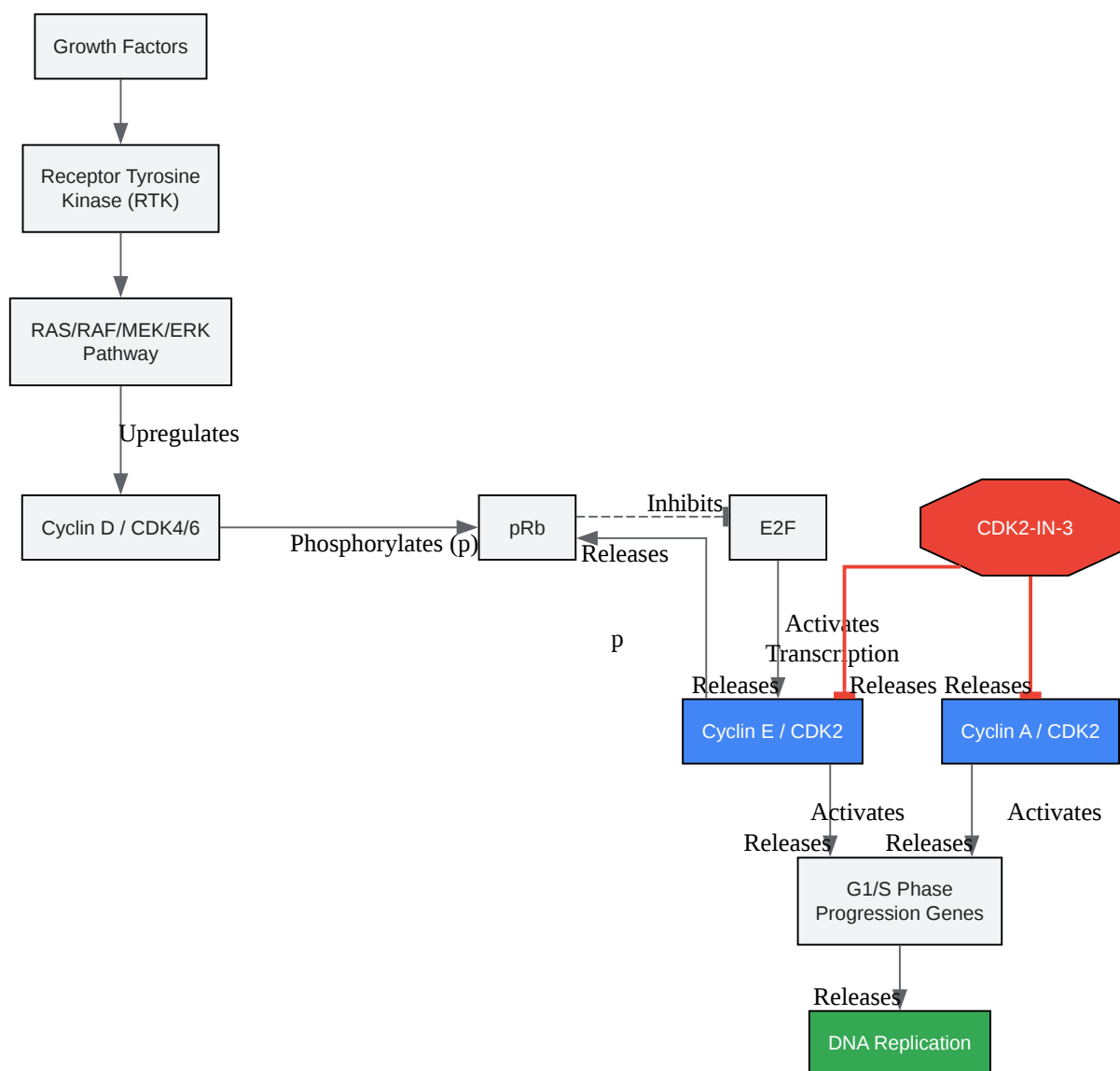
The following table summarizes the essential quantitative data for **CDK2-IN-3**.

Parameter	Value	Reference(s)
Molecular Weight	395.23 g/mol	[4]
CAS Number	222035-13-4	[2][4]
IC <sub>50</sub> (CDK2)	60 nM	[2][3]
Appearance	Solid powder	[5]
Solubility	10 mM in DMSO	[4]
Purity	>95.0%	[4]
Storage (Powder)	-20°C for up to 3 years	[4]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	[3]

Note: The IC<sub>50</sub> value represents the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in a biochemical assay. Cellular potency can vary depending on the cell line, culture conditions, and assay type.

## CDK2 Signaling Pathway

The diagram below illustrates a simplified canonical CDK2 signaling pathway and the point of inhibition by **CDK2-IN-3**.



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Caption: Simplified CDK2 signaling pathway and inhibition by **CDK2-IN-3**.

## Experimental Protocols

### Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CDK2-IN-3** in Dimethyl Sulfoxide (DMSO). Accurate preparation is crucial for reproducible experimental results.

Materials and Equipment:

- **CDK2-IN-3** powder (MW: 395.23 g/mol )
- Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes (amber or covered in foil)
- Calibrated analytical balance
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, nitrile gloves, safety glasses

Procedure:

- Preparation: Don appropriate PPE and perform all steps in a chemical fume hood or a well-ventilated area.<sup>[6]</sup>
- Centrifugation: Briefly centrifuge the vial of **CDK2-IN-3** powder to ensure all material is at the bottom.<sup>[1]</sup>
- Weighing: Carefully weigh the desired amount of **CDK2-IN-3** powder. For example, to prepare a stock solution from 1 mg of the compound.
- Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$$

Example for 1 mg of **CDK2-IN-3**:

- Mass = 1 mg = 0.001 g
- Concentration = 10 mM = 0.01 mol/L
- Molecular Weight = 395.23 g/mol
- Volume (L) =  $0.001 \text{ g} / (0.01 \text{ mol/L} * 395.23 \text{ g/mol}) = 0.000253 \text{ L}$
- Volume (μL) = 253 μL
- Dissolution:
  - Transfer the weighed powder to a sterile microcentrifuge tube.
  - Add the calculated volume of DMSO (e.g., 253 μL for 1 mg).
  - Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved.[\[6\]](#) Visually inspect to ensure no particulates are present.
- Aliquoting and Storage:
  - To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.[\[3\]](#)
  - Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
  - Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[\[3\]](#)

## Protocol for Preparing Working Concentrations for Cell-Based Assays

This protocol describes the dilution of the 10 mM stock solution to desired working concentrations for treating cells in culture.

Materials and Equipment:

- 10 mM **CDK2-IN-3** stock solution in DMSO
- Complete cell culture medium, pre-warmed to 37°C
- Sterile serological pipettes and pipette tips
- Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

#### Procedure:

- **Determine Final Concentration Range:** The optimal concentration of **CDK2-IN-3** is cell-line dependent and should be determined empirically. A typical starting range for a potent inhibitor is 0.1 nM to 1 µM.<sup>[1]</sup> It is highly recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC<sub>50</sub> for your specific cell line.<sup>[7]</sup>
- **Serial Dilution:** It is best to perform serial dilutions of the DMSO stock solution before adding it to the aqueous cell culture medium to prevent precipitation.
- **Final Dilution in Medium:**
  - Prepare the working solutions by diluting the stock solution into complete cell culture medium.
  - Important: The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
  - Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO in the medium as the highest concentration of the inhibitor.<sup>[1]</sup>

#### Example Dilution Calculation (for a final concentration of 100 nM):

- **Step 1: Intermediate Dilution (Optional but recommended):**
  - Dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock.
  - (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

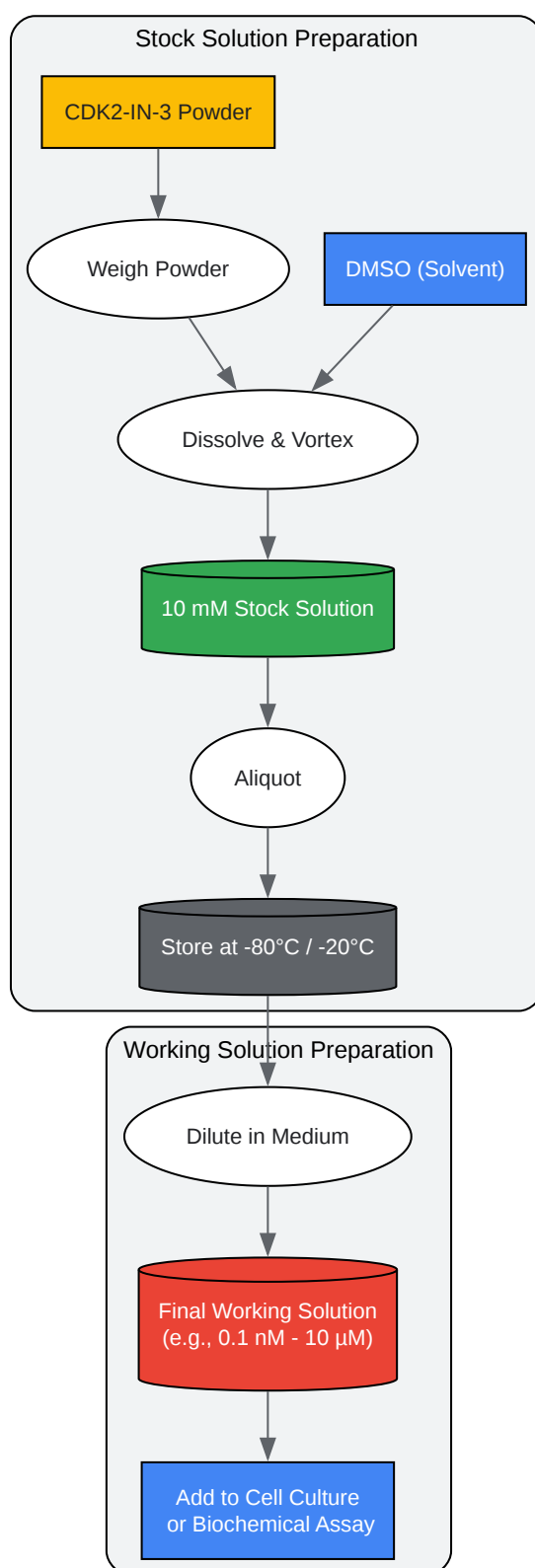
- Step 2: Final Dilution in Medium:
  - To achieve a 100 nM final concentration from a 100 µM intermediate stock, a 1:1000 dilution is required.
  - (e.g., Add 1 µL of the 100 µM intermediate stock to 1 mL of cell culture medium).
  - This results in a final DMSO concentration of 0.1%.

Recommended Working Concentrations:

Application	Suggested Concentration Range	Reference(s)
Biochemical Assays (Kinase Assay)	1 nM - 1 µM	<a href="#">[2]</a> <a href="#">[3]</a>
Cell Proliferation / Viability Assays	10 nM - 10 µM (Dose-response curve recommended)	<a href="#">[3]</a> <a href="#">[7]</a>
Cell Cycle Analysis (G1/S Arrest)	7.5 µM (in human diploid fibroblasts)	<a href="#">[3]</a>
Western Blot (Target Phosphorylation)	10 nM - 1 µM	<a href="#">[7]</a>

## Experimental Workflow Diagram

The diagram below outlines the general workflow for preparing **CDK2-IN-3** stock and working solutions.



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Caption: Workflow for preparing **CDK2-IN-3** stock and working solutions.



## Safety and Handling Precautions

- Always consult the Material Safety Data Sheet (MSDS) before handling the compound.
- Handle **CDK2-IN-3** powder in a chemical fume hood or other ventilated enclosure to avoid inhalation.[5]
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.[5]
- Avoid direct contact with skin and eyes. In case of contact, wash immediately and thoroughly with water.
- Disposal of the compound and its solutions should be in accordance with institutional and local regulations for chemical waste.

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- To cite this document: BenchChem. [preparing CDK2-IN-3 stock solution and working concentrations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045639#preparing-cdk2-in-3-stock-solution-and-working-concentrations]

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